Debromohamigeran E

描述

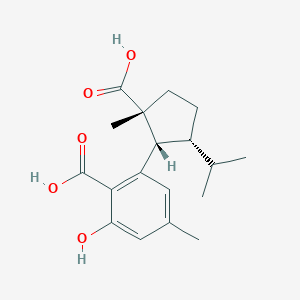

Structure

3D Structure

属性

分子式 |

C18H24O5 |

|---|---|

分子量 |

320.4 g/mol |

IUPAC 名称 |

2-[(1R,2R,5R)-2-carboxy-2-methyl-5-propan-2-ylcyclopentyl]-6-hydroxy-4-methylbenzoic acid |

InChI |

InChI=1S/C18H24O5/c1-9(2)11-5-6-18(4,17(22)23)15(11)12-7-10(3)8-13(19)14(12)16(20)21/h7-9,11,15,19H,5-6H2,1-4H3,(H,20,21)(H,22,23)/t11-,15-,18-/m1/s1 |

InChI 键 |

MBYBTLXXBFIRFE-PZDGAKPMSA-N |

手性 SMILES |

CC1=CC(=C(C(=C1)O)C(=O)O)[C@H]2[C@H](CC[C@@]2(C)C(=O)O)C(C)C |

规范 SMILES |

CC1=CC(=C(C(=C1)O)C(=O)O)C2C(CCC2(C)C(=O)O)C(C)C |

同义词 |

debromohamigeran E |

产品来源 |

United States |

Isolation and Structural Characterization of Debromohamigeran E

Natural Occurrence and Isolation from Marine Organisms

Debromohamigeran E is a secondary metabolite isolated from the marine sponge Hamigera tarangaensis. fao.org This sponge, belonging to the family Anchinoidae (syn. Phorbasidae) within the order Poecilosclerida, was collected from the waters of the Hen and Chicken Islands in New Zealand. fao.orgresearchgate.net The genus Hamigera is a rich source of a diverse family of diterpenoid natural products known as the hamigerans. researchgate.netnih.gov The presence of this unique class of compounds, including this compound and its brominated congeners, is a significant chemotaxonomic marker for this particular sponge species. The initial investigation that identified this compound also reported the isolation of several other related compounds, such as hamigeran A, debromohamigeran A, hamigeran B, 4-bromohamigeran B, hamigeran C, hamigeran D, and hamigeran E. fao.org

The isolation of this compound from the crude extract of Hamigera tarangaensis requires a multi-step process utilizing advanced chromatographic techniques. The general procedure begins with the extraction of the freeze-dried and powdered sponge material, typically with methanol (B129727). richmond.edu The resulting crude extract is then subjected to a series of purification steps to separate the complex mixture of metabolites.

A common strategy involves an initial fractionation using solid-phase extraction with a Polystyrene Divinylbenzene (PSDVB) resin, eluting with a gradient of aqueous acetone. rsc.org Further purification is often achieved through size-exclusion chromatography, for instance, using a Sephadex LH-20 column with a solvent system like 50% ethanol (B145695) in dichloromethane. rsc.org The final and most critical step in obtaining the pure compound is high-performance liquid chromatography (HPLC). rsc.org Reversed-phase HPLC, using a C18 column with a mobile phase such as 70-75% aqueous methanol containing a small amount of formic acid, is employed to resolve the closely related hamigeran analogues and yield pure this compound. richmond.edursc.org

Source Organisms and Chemotaxonomic Considerations (e.g., Hamigera tarangaensis marine sponges)

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The definitive structure of this compound and its congeners was established through the combined application of several powerful spectroscopic and analytical methods.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone for the structural elucidation of the hamigeran family. fao.org Detailed one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments were performed to assemble the molecular framework. fao.org The ¹H NMR spectrum provides information on the proton environments and their connectivities, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. For instance, the ¹H NMR spectrum of the related Hamigeran E was noted to be complicated by the presence of rotational isomers, resulting in broad signals. figshare.com

Although specific data for this compound is not detailed in seminal literature, the data from its close analogues, isolated from the same source, provides a clear example of the assignments made.

Table 1: ¹H and ¹³C NMR Data for Hamigeran Congeners in CDCl₃ rsc.org An interactive data table would be provided here in a fully interactive format.

| Position | Hamigeran A (δC, mult; δH) | Debromohamigeran A (δC, mult; δH) | Hamigeran B (δC, mult; δH) |

|---|---|---|---|

| 1 | 157.6, C | 161.2, C | 160.8, C |

| 1-OH | 11.75 | 10.97 | 12.64 |

| 2 | 110.5, C | 115.1, CH; 6.64 | 111.6, C |

| 3 | 148.3, C | 149.1, C | 150.2, C |

| 4 | 122.4, CH; 6.79 | 121.5, CH; 6.66 | 124.3, CH; 6.82 |

| 4a | 142.8, C | 144.1, C | 142.8, C |

| 5 | 50.0, CH; 3.50 | 50.2, CH; 3.53 | 56.2, CH; 3.39 |

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a natural product. For the hamigerans, high-resolution mass spectrometry (HRMS) was employed to establish their precise molecular formulas. richmond.edubioanalysis-zone.com Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide an exact mass measurement of the molecular ion, often with an accuracy of a few parts per million (ppm). richmond.edu This high accuracy allows for the unambiguous determination of the elemental formula. For example, the molecular formula for the related compound Debromohamigeran A, C₂₀H₂₆O₅, was established from its HRESIMS data, which showed a [M+Na]⁺ ion at an observed m/z of 369.1674, comparing favorably to the calculated value of 369.1678. richmond.edu A similar analysis would have been performed for this compound to confirm its molecular formula.

While NMR and MS can define the planar structure and molecular formula, X-ray crystallography provides the ultimate confirmation of the three-dimensional arrangement of atoms, including relative and absolute stereochemistry. fao.org Although a crystal structure for this compound itself has not been reported, this technique was pivotal for the hamigeran family. The structure of Hamigeran A was unequivocally confirmed by single-crystal X-ray analysis. fao.org This was a crucial step, as the established stereochemistry of Hamigeran A allowed for the confident structural revision of the previously misassigned Hamigeran E. fao.org Furthermore, the structures of a decomposition product of Hamigeran D and the unique oxazole-containing Hamigeran M were also confirmed by X-ray crystallography, solidifying the structural assignments for the entire class of compounds. fao.orgnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| 4-bromohamigeran B |

| Debromohamigeran A |

| This compound |

| Hamigeran A |

| Hamigeran B |

| Hamigeran C |

| Hamigeran D |

| Hamigeran E |

Chemoinformatics and Database-Assisted Dereplication Strategies in Natural Product Research

The discovery of novel natural products is often hindered by the repeated isolation of known compounds, a challenge that significantly consumes time and resources. To streamline this process, modern natural product research heavily relies on chemoinformatics and database-assisted dereplication strategies. nih.gov Dereplication is the rapid identification of known compounds in a biological extract at an early stage of the investigation, allowing researchers to focus their efforts on isolating genuinely new molecules. mdpi.com

Chemoinformatics integrates computational and informational techniques to analyze chemical data. In the context of natural product discovery, this involves using specialized software and databases to compare experimental data from a new sample with the profiles of known compounds. nih.gov The primary types of data used for dereplication are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data. acs.org

Several key components are essential for an effective dereplication workflow:

Databases: Comprehensive databases of natural products are the cornerstone of dereplication. acs.org These repositories contain a vast amount of information, including chemical structures, spectroscopic data (MS, ¹H and ¹³C NMR), source organisms, and reported biological activities. mdpi.comacs.org Prominent examples include MarinLit, a database dedicated to marine natural products, and the NAPROC-13 database, which focuses on ¹³C NMR data. mdpi.comacs.org

Spectral Matching: The experimental spectra (e.g., MS/MS fragmentation patterns or ¹³C NMR shifts) from a crude extract or partially purified fraction are compared against the entries in these databases. nih.gov Sophisticated algorithms are used to calculate similarity scores and identify potential matches.

Data Processing Tools: Software tools are used to process raw analytical data, extract relevant features, and format it for database searching. nih.gov For instance, molecular networking, a popular chemoinformatic approach, organizes MS/MS data into clusters of related molecules, which can help to identify entire families of compounds in an extract and highlight potentially novel structures. mdpi.com

By integrating these chemoinformatic tools, researchers can quickly determine if the compounds in their sample are already known. nih.gov This not only prevents the redundant work of re-isolating and re-characterizing known substances but also accelerates the discovery of new chemical entities with therapeutic potential. mdpi.com

Chemical Synthesis and Synthetic Methodologies of Debromohamigeran E

Total Synthesis Strategies of Debromohamigeran E and Related Hamigerans

The construction of the complex carbocyclic framework of this compound and its congeners necessitates sophisticated and efficient synthetic plans. These strategies often revolve around the stereocontrolled formation of multiple chiral centers and the assembly of the fused ring systems characteristic of the hamigeran family.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a foundational approach in planning the synthesis of complex molecules like this compound. ias.ac.in This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.in For this compound, a key retrosynthetic disconnection involves the bond between the cyclopentane (B165970) ring and the isopropyl group. This suggests a strategy where the core cyclopentane structure is assembled first, followed by the introduction of the isopropyl moiety.

A notable strategy for the synthesis of this compound involves a directed cis-double alkylation of an alkene precursor. acs.org This approach considers the target molecule to be accessible from a diborated intermediate, which can then undergo a directed cross-coupling reaction. acs.orgnih.gov The retrosynthetic analysis of related hamigerans often centers on the construction of the characteristic cyclic quaternary carbon center, from which the other stereocenters can be established. acs.org

Enantioselective Total Synthesis Approaches

The synthesis of a specific enantiomer of a chiral molecule like this compound requires enantioselective methods. One successful enantioselective total synthesis of this compound employed a hydroxyl-directed cross-coupling strategy. bc.educapes.gov.br This approach utilizes a stereoselective diboration reaction to create vicinal 1,2-bis(boronate) products from an olefin substrate. nih.gov The resulting chiral organoboronates are then key intermediates in the construction of the target molecule. bc.edu

The synthesis of other complex hamigerans has also relied on enantioselective strategies. For instance, the total synthesis of (-)-hamigeran F featured an asymmetric hydrogenation step to establish key stereocenters in the bc.edupurdue.edupurdue.edu-tricyclic skeleton. researchgate.netresearchgate.net Similarly, the synthesis of (-)-melodinine P and its conversion to (-)-jerantinine A was achieved through an enantioselective pathway. mit.edu These examples underscore the importance of enantioselective catalysis in accessing specific stereoisomers of complex natural products.

Development of Scalable Synthetic Routes

A significant goal in total synthesis is the development of scalable routes that can produce substantial quantities of the target compound. The synthesis of this compound has been approached with scalability in mind. nih.govcapes.gov.brthieme-connect.dethieme-connect.com The hydroxyl-directed cross-coupling methodology has been highlighted as a scalable approach. nih.govbc.educapes.gov.brthieme-connect.dethieme-connect.com A key step in a reported synthesis involved a Zweifel olefination that produced 2.1 grams of a key intermediate with a 93% yield, demonstrating the potential for large-scale production. acs.orgnih.gov

The development of scalable routes is a common theme in the synthesis of other hamigerans as well. For example, the total synthesis of hamigeran M was designed to be scalable, with over 200 mg of the final product prepared. thieme-connect.comresearchgate.net This was enabled by a convergent approach and the use of efficient C-H functionalization reactions. researchgate.net Similarly, the synthesis of various 6-7-5 hamigeran natural products has been achieved through concise and potentially scalable routes. acs.orgnih.gov

Key Synthetic Reactions and Methodologies Employed

The successful synthesis of this compound and related compounds relies on a toolbox of powerful and stereoselective chemical reactions. These methodologies enable the precise construction of the complex molecular framework and the installation of various functional groups.

Zweifel Olefination in Stereoselective Alkene Synthesis

The Zweifel olefination is a powerful, transition-metal-free method for the stereoselective synthesis of alkenes. nih.govthieme-connect.com This reaction has been a cornerstone in the synthesis of this compound. nih.govthieme-connect.comresearchgate.net In a reported synthesis, a Zweifel coupling of a cyclopentyl boronic ester with isopropenyllithium was a key step, proceeding in a remarkable 93% yield. nih.gov This reaction effectively installed the isopropenyl group, which was later hydrogenated to the isopropyl group present in the final product. nih.gov

The versatility of the Zweifel olefination is further demonstrated in its application to the synthesis of other complex molecules, where it allows for the coupling of vinyl metals with enantioenriched secondary and tertiary boronic esters with complete enantiospecificity. thieme-connect.com

Hydroxyl-Directed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Hydroxyl-directed cross-coupling reactions have emerged as a highly effective strategy in the synthesis of this compound and other complex targets. acs.orgnih.govbc.educapes.gov.brthieme-connect.dethieme-connect.comresearchgate.net This methodology leverages a hydroxyl group positioned beta to a pinacol (B44631) boronate to direct a palladium-catalyzed cross-coupling reaction. thieme-connect.dethieme-connect.com This directing effect can control the site of reaction in molecules with multiple boronate groups and can activate otherwise unreactive boronates. researchgate.net

In the synthesis of this compound, a highly selective hydroxy-directed Suzuki-Miyaura coupling was used to prepare a key cyclopentyl boronic ester intermediate in 42% yield. nih.govthieme-connect.com This reaction demonstrates the power of directing groups to control regioselectivity in cross-coupling reactions. The Suzuki-Miyaura reaction, in general, is a widely used tool for carbon-carbon bond formation in the synthesis of hamigerans and other natural products. acs.orgnih.govmdpi.com

Organoboron Chemistry and Diboration Strategies in Asymmetric Synthesis

Organoboron compounds, particularly chiral boronic esters, are versatile intermediates in modern organic synthesis due to their stability and the stereospecific manner in which the carbon-boron bond can be converted into carbon-carbon and carbon-heteroatom bonds. thieme-connect.decore.ac.uk In the asymmetric synthesis of this compound, strategies involving organoboron chemistry, especially stereoselective diboration, are foundational. nih.gov

A critical step in a reported total synthesis involves the diastereoselective diboration of a cyclopentene (B43876) precursor. thieme-connect.de The stereoselective diboration of alkenes is a powerful method for transforming simple olefins into vicinal 1,2-bis(boronate) products, which are rich in synthetic potential. nih.gov This reaction creates two new C-B bonds across a double bond, setting up a scaffold for further differential functionalization. In the synthesis of this compound, a diastereoselective diboration of alkene 136 is a key complexity-generating step. thieme-connect.de

Following the formation of a 1,2-bis(boronic ester), a subsequent key transformation involves a Zweifel olefination. thieme-connect.comnih.gov This reaction is a powerful, transition-metal-free method for the stereoselective synthesis of alkenes. nih.govuni-muenchen.de In the synthesis of this compound, a cyclopentyl boronic ester intermediate (72 ) is subjected to a Zweifel coupling with isopropenyllithium. thieme-connect.comnih.gov This step proceeds with high efficiency, forming the trisubstituted alkene product 73 in a 93% yield, which is a crucial intermediate en route to the final natural product. nih.gov The Zweifel olefination is known for its complete enantiospecificity, making it highly valuable for controlling stereochemistry in complex molecule synthesis. nih.govresearchgate.net

Table 1: Key Organoboron Intermediates and Reagents in the Synthesis of this compound

| Compound/Reagent Name | Role in Synthesis | Reference |

|---|---|---|

| Alkene 136 | Precursor for diastereoselective diboration | thieme-connect.de |

| 1,2-bis(boronic ester) 71 | Product of diboration; precursor to 72 | thieme-connect.comnih.gov |

| Cyclopentyl boronic ester 72 | Substrate for Zweifel olefination | thieme-connect.comnih.gov |

| Isopropenyllithium | Reagent for Zweifel olefination | thieme-connect.comnih.gov |

| Intermediate 73 | Product of Zweifel olefination | nih.gov |

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium-catalyzed reactions are indispensable tools in organic synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity. core.ac.uknih.gov The total synthesis of this compound prominently features a novel palladium-catalyzed cross-coupling reaction to construct the core structure. nih.govmsu.edu

A pivotal innovation in this synthesis is the use of a hydroxyl-directed Suzuki-Miyaura cross-coupling reaction. nih.govthieme-connect.comacs.org Typically, in substrates containing multiple boronate esters, palladium-catalyzed cross-coupling is sensitive to steric effects, favoring reaction at the less hindered site. nih.gov However, in the synthesis of this compound, a hydroxyl group positioned beta to a pinacol boronate directs the palladium catalyst to the adjacent, more sterically hindered secondary boronate. nih.govnih.gov This directing effect is proposed to occur through the formation of a transient palladium alkoxide, which facilitates an inner-sphere transmetalation. nih.govmsu.edu

This hydroxyl-directing strategy enables a complete reversal of the typical regioselectivity. nih.gov The reaction, which employs a Pd/RuPhos catalyst system, effectively couples the vicinal bis(boronate) intermediate with trifluoromethanesulfonate (B1224126) 137 to produce the diastereomer 138 . thieme-connect.denih.gov This site-selective C-C bond formation is crucial for building the substituted cyclopentane framework of the natural product. thieme-connect.denih.gov The development of this directed cross-coupling showcases a sophisticated method to control reactivity in multifunctional molecules, activating otherwise unreactive boronate groups. nih.govresearchgate.net

Table 2: Key Palladium-Catalyzed Cross-Coupling Reaction Details

| Reactants | Catalyst System | Product | Key Feature | Reference |

|---|---|---|---|---|

| 1,2-bis(boronate) intermediate, Trifluoromethanesulfonate 137 | Palladium(II) acetate, RuPhos (ligand) | Diastereomer 138 | Hydroxyl-directed, regioselective coupling at the secondary boronate | thieme-connect.denih.govthieme-connect.com |

Stereochemical Control and Diastereoselective Transformations

Achieving precise stereochemical control over multiple stereocenters is a paramount challenge in the total synthesis of complex natural products. The synthesis of this compound serves as an exemplar of modern stereoselective and diastereoselective strategies. thieme-connect.deddugu.ac.in

The stereochemical foundation of the molecule is established through a series of highly controlled transformations:

Diastereoselective Diboration : The synthesis commences with a diastereoselective diboration of an alkene precursor (136 ). thieme-connect.de This reaction establishes the relative stereochemistry of the two newly formed C-B bonds on the cyclopentane ring, creating a meso-diboryl intermediate. thieme-connect.denih.gov The stereochemical outcome of this step is critical as it dictates the spatial arrangement of subsequent functionalizations.

Stereospecific Olefination : The Evans-Zweifel alkenation (olefination) step used in the synthesis is inherently stereospecific. thieme-connect.deresearchgate.net When the cyclopentyl boronic ester intermediate (72 ) reacts with isopropenyllithium, the geometry of the resulting alkene is precisely controlled. thieme-connect.comnih.gov This reaction proceeds with complete stereospecificity, ensuring the accurate installation of the isopropenyl group, which is later hydrogenated to the isopropyl group found in the final product. nih.govuni-muenchen.de

Biosynthetic Pathways and Precursor Studies of Hamigerans

Proposed Biogenetic Origins of the Hamigeran Carbon Skeleton (e.g., Diterpenoid Pathways from Geranyl Geranyl Pyrophosphate)

The biogenetic origin of the hamigeran family is proposed to be from the diterpenoid pathway, starting with the universal precursor, geranylgeranyl pyrophosphate (GGPP). acs.orgnih.govrichmond.edu This hypothesis is supported by the structural features of various isolated hamigerans, which are consistent with a terpenoid precursor. richmond.edu From a biogenetic perspective, the hamigerans can be classified into two primary carbon skeletons based on their fused tricarbocyclic ring systems: the hamigerane skeleton with a 6-6-5 ring system and the isohamigerane skeleton with a 6-7-5 ring system. nih.govnih.gov

The proposed biosynthesis commences with a series of C-H oxidations and cyclizations of GGPP to create a key intermediate. acs.orgnih.gov Subsequent enzymatic removal of the pyrophosphate group from this intermediate is thought to be a critical branching point. acs.orgnih.gov This departure triggers one of two major intramolecular rearrangements:

A 1,2-hydride shift leads to the formation of the hamigerane carbon skeleton (pathway a). acs.orgnih.gov

A 1,2-alkyl shift, resulting in a ring expansion, generates the isohamigerane carbon skeleton (pathway b). acs.orgnih.gov

The discovery of hamigerans with unique carbon skeletons, such as hamigeran F which has an unusual C-12 to C-13 bond, has helped to refine and expand upon these putative biogenetic pathways, suggesting even greater complexity and diversity in the enzymatic machinery involved. richmond.eduresearchgate.net

Post-Cyclization Modifications: Enzymatic Halogenation and Oxidation Steps

Following the formation of the core carbocyclic frameworks, the hamigeran structures undergo a series of enzymatic modifications that contribute to their vast diversity. These post-cyclization steps primarily involve halogenation and oxidation reactions. researchgate.netresearchgate.net

Enzymatic Halogenation: A prominent feature of many hamigerans is the presence of a bromine atom on the aromatic ring. nih.govnih.gov This is achieved through the action of halogenating enzymes, likely a type of haloperoxidase. frontiersin.org These enzymes catalyze the electrophilic halogenation of electron-rich aromatic rings. researchgate.netfrontiersin.org The general mechanism involves the oxidation of a halide ion (Br⁻) to an electrophilic "X+" equivalent, which then reacts with the aromatic substrate. frontiersin.org In many enzymatic systems, this reactive species is a hypohalous acid (HOBr). frontiersin.org The regioselectivity of this bromination is tightly controlled by the enzyme's active site, ensuring the halogen is installed at a specific position. researchgate.netfrontiersin.org The synthesis of various hamigerans, such as hamigeran C and hamigeran I, involves a late-stage bromination step, mimicking this proposed biosynthetic event. acs.orgnih.gov

Enzymatic Oxidation: Oxidation reactions are crucial for installing the multiple oxygenated carbons and contiguous stereocenters found in the hamigeran family. nih.gov These transformations are catalyzed by various oxidoreductases, such as cytochrome P450s, which are known to be extensively involved in secondary metabolite biosynthesis. nih.govnih.gov These enzymatic steps can include:

Hydroxylation: Introduction of hydroxyl (-OH) groups at various positions.

Ketone Formation: Oxidation of alcohols to ketones.

Epoxidation and Rearrangements: Formation of epoxides that can be opened to form diols or other functionalities.

The total synthesis of compounds like hamigeran M has successfully employed late-stage C-H oxidation strategies to install hydroxyl groups, underscoring the feasibility of these transformations in complex molecular settings. researchgate.netnih.gov

Mechanistic Insights into Biogenetic Transformations within the Hamigeran Family

The structural variety within the hamigeran family arises from complex and elegant biogenetic transformations. nih.gov The key mechanistic branch point, as noted, is the carbocation intermediate formed after the departure of pyrophosphate. acs.orgnih.gov The subsequent 1,2-hydride or 1,2-alkyl shifts dictate the formation of either the 6-6-5 hamigerane or 6-7-5 isohamigerane core, respectively. nih.gov

Further diversity is introduced through reactions involving other precursors. For instance, the nitrogenous hamigerans (e.g., hamigerans D, M, N, O, P, and Q) are thought to be formed from the reaction of a key intermediate, hamigeran G, with various amino acids. nih.govresearchgate.net This suggests a modular biosynthetic pathway where a central metabolite is derivatized by other primary metabolic building blocks. The formation of hamigeran R, the first benzonitrile-based marine natural product, is proposed to occur via the reaction of hamigeran G with a nitrogen source, where the nitrile carbon itself is derived from the terpenoid skeleton. acs.org These transformations highlight the sophisticated chemical logic employed by the source organism, the marine sponge Hamigera tarangaensis. acs.orgresearchgate.net

Implications for Biosynthetic Pathway Elucidation and Chemoenzymatic Synthesis

A detailed understanding of the biosynthetic pathways of hamigerans has significant implications for both further scientific discovery and practical application. nih.govfrontiersin.org

Pathway Elucidation: A proposed biogenetic pathway serves as a roadmap for identifying the specific genes and enzymes responsible for each chemical step. nih.govsnscourseware.org By using techniques like genome mining and heterologous expression, researchers can isolate and characterize the enzymes that catalyze key transformations, such as the initial cyclizations, rearrangements, and the specific halogenation and oxidation reactions. nih.govsnscourseware.org Confirming the function of these enzymes provides definitive proof of the biosynthetic pathway and can reveal novel enzymatic mechanisms. frontiersin.org

Chemoenzymatic Synthesis: Knowledge of the biosynthetic enzymes opens the door to chemoenzymatic synthesis. dntb.gov.uacolab.ws This approach combines traditional chemical synthesis with biocatalytic steps using isolated enzymes. Enzymes can perform highly selective and specific reactions (e.g., regioselective halogenation or stereospecific hydroxylation) that are often difficult to achieve with conventional chemical reagents. researchgate.net This can drastically shorten synthetic routes, improve yields, and reduce the need for protecting groups.

Engineered Biosynthesis: Ultimately, elucidating the entire pathway allows for the transfer of the responsible genes into a more manageable host organism, like yeast or bacteria, for heterologous production. nih.govnih.gov This engineered biosynthesis can provide a sustainable and scalable source of valuable compounds like the hamigerans, overcoming the supply limitations of harvesting from the natural marine source. Furthermore, the pathways can be engineered to produce novel, non-natural analogues for drug discovery and development. nih.gov The development of scalable laboratory syntheses for compounds like Debromohamigeran E is often inspired by these biogenetic hypotheses and provides a platform to create analogues for further study. csic.esacs.org

Biological Activities and Mechanistic Studies Excluding Clinical Data

In Vitro Biological Activities of Debromohamigeran E and Analogues

Studies on hamigeran compounds have unveiled significant antiviral, antitumor, and antifungal properties. Although this compound itself has been a target for total synthesis, specific biological activity data for this particular analogue is not as widely reported as for other members of its family, such as Hamigeran B and G. rsc.org

The hamigeran family is noted for its potent antiviral capabilities. Hamigeran B, in particular, has shown exceptional performance in in vitro assays, achieving 100% inhibition of both Herpes simplex virus (HSV) and Poliovirus at low concentrations with minimal associated cytotoxicity. acs.orgrsc.orgresearchgate.net This potent activity has established Hamigeran B as a significant antiviral agent. acs.org Further computational studies have suggested that Hamigeran B may also interact with the main protease (Mpro) of SARS-CoV and SARS-CoV-2, indicating a broader potential spectrum of antiviral action. frontiersin.org While direct data on this compound is scarce, the strong antiviral profile of its analogues like Hamigeran B underscores the potential of this structural class. acs.orgrsc.org

Several hamigeran compounds have been identified as promising anticancer leads due to their moderate to potent cytotoxic effects against various cancer cell lines. acs.orgnih.gov Notably, hamigerans have demonstrated significant activity against P388 murine leukaemia cells and the HL-60 human promyelocytic leukemic cell line. rsc.orgmsu.edurichmond.edu

Hamigeran G has been identified as the most cytotoxic of the newly isolated compounds against the HL-60 cell line, with an IC₅₀ value of 2.5 µM. rsc.orgrichmond.edu Other analogues, including Hamigeran B, Hamigeran F, and Hamigeran M, also show potent cytotoxicity against HL-60 cells. rsc.org In assays using the P388 cell line, Hamigeran D was found to be the most potent, with an IC₅₀ of 8 µM, followed closely by Hamigeran B, 4-bromohamigeran B, and Hamigeran C. rsc.orgresearchgate.net Conversely, Hamigeran A displayed the lowest cytotoxic activity against P388 cells. rsc.org These findings highlight the consistent, yet variable, cytotoxic potential across the hamigeran family.

Table 1: Cytotoxic Activity of Hamigeran Analogues

| Compound | Cell Line | IC₅₀ (µM) | Source(s) |

| Hamigeran G | HL-60 | 2.5 ± 0.2 | rsc.orgrichmond.edu |

| Hamigeran B | HL-60 | 3.4 | rsc.org |

| Hamigeran F | HL-60 | 4.9 ± 1.2 | rsc.orgrichmond.edu |

| 4-bromohamigeran K | HL-60 | 5.6 | rsc.org |

| Hamigeran M | HL-60 | 6.9 | rsc.org |

| Hamigeran D | P-388 | 8 | rsc.org |

| Hamigeran B | P-388 | 13.5 | rsc.org |

| 4-bromohamigeran B | P-388 | 13.9 | rsc.org |

| Hamigeran C | P-388 | 16 | rsc.org |

| Hamigeran A | P-388 | 31.6 | rsc.org |

Select members of the hamigeran family have also exhibited notable antifungal properties. Hamigeran G has shown selective and potent activity against the budding yeast Saccharomyces cerevisiae. acs.orgresearchgate.netmdpi.com Homozygous deletion profiling analysis suggests that its mechanism of action may involve targeting Golgi apparatus function. acs.orgrichmond.edu In addition to the pronounced activity of Hamigeran G, other analogues such as Hamigerans B, C, and D have demonstrated slight antifungal activity against Trichophyton mentagrophytes. rsc.org The antifungal potential of hamigerans, particularly Hamigeran G, against S. cerevisiae points to a specific mode of action that is a subject of ongoing research. researchgate.net

Antitumor/Cytotoxic Activities in Specific Cell Lines (e.g., P388 murine leukaemia cells, HL-60 promyelocytic leukemic cell line)

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between the chemical structure of hamigerans and their biological activity is crucial for the development of new therapeutic agents.

Structure-activity relationship (SAR) studies on hamigeran analogues have begun to elucidate the chemical features essential for their bioactivity. For a series of hamigeran B analogues, the core rsc.orgfrontiersin.orgfrontiersin.org-tricarbocyclic system was found to be essential for activity. nih.gov Further modifications revealed that hydrogenation of the C-3/C-4 double bond was critical for improving anti-neuroinflammatory activity. nih.gov

The presence and nature of substituents on the aromatic ring also play a significant role. The "debromo" prefix in this compound signifies the absence of a bromine atom that is present in other analogues. Halogenation is a common feature in marine natural products and often has a noteworthy effect on biological activity. mdpi.com The difference in halogenation is a key structural variation that likely modulates the cytotoxic and antiviral profiles of these compounds.

Furthermore, the presence of unique functional groups, such as the oxazole (B20620) ring in Hamigeran M, contributes to the diversity of biological effects. thieme.de SAR studies on other marine natural products have shown that the type of heterocyclic ring can dramatically alter cytotoxicity, indicating that such motifs are key determinants of biological response. mdpi.com

The promising biological activities of hamigerans have spurred significant efforts in their total synthesis and the creation of novel analogues for SAR studies. The design and synthesis of simplified hamigeran B and 1-hydroxy-9-epi-hamigeran B norditerpenoid analogues have been pursued to evaluate their potential as neuroinflammatory inhibitors. nih.govmdpi.com

The total synthesis of this compound has been achieved, often as part of broader strategies to access multiple members of the hamigeran family. rsc.orgnsf.gov These synthetic efforts are increasingly focused on late-stage functionalization, a strategy that allows for the rapid diversification of a common core structure. core.ac.uk This approach is highly desirable as it enables the efficient generation of a library of analogues for comprehensive SAR screening, which can accelerate the identification of compounds with improved potency and selectivity. core.ac.uk The modular and concise nature of modern synthetic routes to hamigerans, such as the 11-step synthesis of Hamigeran M, opens the door for producing a wide range of both natural and synthetic analogues to better understand and optimize their therapeutic potential. thieme.de

Correlation of Structural Motifs with Biological Response

Elucidation of Molecular Mechanisms of Action

The investigation into the precise molecular mechanisms by which this compound and related compounds exert their biological effects is a focal point of ongoing research. Early studies have pointed towards a specific organelle, the Golgi apparatus, as a potential target, and efforts are underway to validate this hypothesis and develop tools to further probe these cellular activities.

Cellular Target Identification and Validation Strategies (e.g., homozygous deletion profiling)

To identify the potential molecular targets of the hamigeran class of compounds, researchers have employed chemical genomic screening techniques. richmond.edu Specifically, for hamigeran G, a structurally related compound to this compound, a homozygous deletion profiling (HOP) analysis was conducted using the budding yeast Saccharomyces cerevisiae. richmond.eduresearchgate.net This powerful strategy involves screening a collection of yeast strains, each with a different single gene deleted, to identify which deletions result in increased sensitivity or resistance to the compound .

The underlying principle of HOP analysis is that if a compound inhibits the function of a specific protein, a yeast strain already lacking a gene within the same pathway or one that buffers the function of the target protein will be hypersensitive to that compound. The results of the HOP analysis for hamigeran G pointed towards the Golgi apparatus function as a potential target for this class of sponge-derived terpenoids. richmond.eduresearchgate.net While these initial studies did not specifically use this compound, the structural similarity across the hamigeran family suggests a potentially conserved mechanism of action.

Investigation of Cellular Pathway Modulation (e.g., proposed Golgi apparatus function modulation)

Following the lead from homozygous deletion profiling, the proposed mechanism of action for the hamigeran family centers on the modulation of the Golgi apparatus. richmond.eduresearchgate.net The Golgi apparatus is a central organelle in the secretory pathway, essential for the post-translational modification, sorting, and trafficking of proteins and lipids. mdpi.comnih.govdergipark.org.tr Its proper function is critical for numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer. mdpi.comnih.gov

The hypothesis that hamigerans target the Golgi is significant because this organelle orchestrates a multitude of molecular events that can influence cancer progression, such as protein modification, localization, and secretion. mdpi.com The Golgi is involved in processing proteins crucial for cell signaling, adhesion, and invasion. mdpi.comnih.gov Disruption of Golgi function can trigger a stress response leading to apoptosis, making it an attractive, though challenging, target for anticancer therapies. mdpi.com The specific manner in which this compound or its congeners might interact with and disrupt the complex machinery of the Golgi is an active area of investigation. Studies on the SNARE protein Sec22b, which is involved in anterograde transport from the endoplasmic reticulum (ER) to the Golgi, have shown that its depletion leads to Golgi disintegration, highlighting the sensitivity of this organelle to disruptions in protein trafficking. nih.gov

Chemical Probes and Tools for Mechanistic Studies

A critical step in validating a biological hypothesis and dissecting a mechanism of action is the availability of high-quality chemical probes. nih.gov A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway, in a selective and potent manner. nih.govsnv63.ru For a compound to be considered a useful chemical probe, it must not only be potent and selective but also be available in sufficient quantities through efficient chemical synthesis. acs.org

The development of scalable total syntheses for hamigeran natural products, including this compound, is a significant advancement in this regard. acs.orgnih.gov The ability to synthesize these complex molecules allows for the production of the quantities needed for in-depth biological studies. acs.org Furthermore, synthetic access opens the door to creating analogues and tagged versions (e.g., with fluorescent dyes or affinity labels) of this compound. These modified versions can serve as powerful tools to directly identify binding partners, visualize the compound's subcellular localization, and provide definitive evidence for its proposed interaction with the Golgi apparatus. nih.gov The total synthesis of this compound and other hamigerans therefore provides the foundational tools necessary for detailed mechanistic studies to confirm and elaborate on their cellular functions. acs.orgnih.gov

Ecological Significance and Chemical Ecology of Debromohamigeran E

Role of Marine Natural Products in Interspecies Interactions

Marine natural products are vital in shaping the interactions between different species in the marine ecosystem. noaa.govethz.ch These chemical compounds can act as signals or deterrents, influencing behaviors such as predation, competition for space, and reproduction. noaa.gov For many sessile (non-moving) organisms like sponges, which lack physical defenses, chemical compounds are a primary means of protection. noaa.govmdpi.com

Secondary metabolites can function as:

Antifeedants: Discouraging predators from consuming the organism. noaa.gov

Allelopathic agents: Inhibiting the growth of competing organisms, which is crucial for sessile species competing for limited space on the substratum. noaa.gov

Antifouling agents: Preventing the settlement and growth of larvae and other organisms on their surfaces. noaa.gov

Pheromones: Facilitating reproduction by attracting mates or coordinating spawning events. noaa.gov

The release of these metabolites into the environment creates a complex chemical landscape that influences the structure and dynamics of marine communities. ethz.ch For instance, the metabolic byproducts of one organism can serve as a food source for another, establishing intricate food webs. ethz.ch Furthermore, interspecies interactions, such as those between bacteria living in symbiosis with sponges, can trigger the production of novel secondary metabolites. nih.gov

Potential Chemical Defense Mechanisms in Source Organisms

The production of hamigeran metabolites, including Debromohamigeran E, by the sponge Hamigera tarangaensis is likely a key component of its chemical defense strategy. nih.govvliz.be Sponges are soft-bodied and sessile, making them vulnerable to a variety of threats, including predation and overgrowth by other organisms. noaa.govmdpi.com The evolution of producing a diverse array of secondary metabolites is a crucial adaptation for survival in a competitive marine environment. nih.govnih.gov

The potential defensive roles of hamigeran compounds can be inferred from their biological activities. Many hamigerans have demonstrated cytotoxic and antifungal properties. acs.orgrsc.org This suggests they could serve to:

Deter predators: The toxicity of these compounds can make the sponge unpalatable or harmful to potential predators. vliz.beeolss.net

Inhibit pathogens: The antifungal and antimicrobial properties can protect the sponge from infections by marine fungi and bacteria. vliz.bemdpi.com

Compete for space: By releasing these compounds into the surrounding water, the sponge may inhibit the settlement and growth of competing organisms, such as other sponges, corals, and algae. noaa.gov

It is also important to consider that the production of these defensive compounds may not solely be the work of the sponge itself. Many marine invertebrates, including sponges, host a dense and diverse community of symbiotic microorganisms. nih.govvliz.be There is growing evidence that some of the secondary metabolites isolated from sponges are actually produced by their microbial symbionts. vliz.be The structural complexity of some hamigerans has led to suggestions of a partial prokaryotic (bacterial) biogenesis. nih.gov

Evolutionary Pressures Driving the Production of Hamigeran Metabolites

The evolution of the biosynthetic pathways leading to hamigeran metabolites is likely a result of intense and varied selective pressures in the marine environment. mdpi.comnih.gov These pressures drive the diversification of chemical defenses to effectively counter a wide range of ecological challenges. chemecol.org

Key evolutionary drivers for the production of hamigerans likely include:

Predation pressure: The constant threat from predators would favor the evolution of potent chemical deterrents. mdpi.comvliz.be Organisms that produce compounds making them toxic or unpalatable would have a significant survival advantage. eolss.net

Competition for resources: In crowded marine habitats, competition for space and nutrients is fierce. nih.govnoaa.gov The ability to produce allelopathic compounds that inhibit the growth of competitors would be a major evolutionary advantage for a sessile organism like Hamigera tarangaensis. noaa.gov

Pathogen resistance: Marine organisms are constantly exposed to a plethora of potential pathogens, including bacteria, viruses, and fungi. vliz.be The production of antimicrobial and antifungal compounds, like many of the hamigerans, would be strongly selected for to prevent disease. acs.orgvliz.be

Environmental stress: The marine environment can be harsh, with fluctuations in temperature, salinity, and nutrient availability. mdpi.comnih.gov The production of secondary metabolites may also play a role in the organism's ability to cope with these abiotic stressors. chemecol.org

The structural diversity within the hamigeran family, with over 30 members identified, suggests a dynamic evolutionary process. acs.org This chemical diversity may be a strategy to combat a wide array of predators and pathogens, or it could be the result of an "evolutionary arms race" where the sponge continually evolves new compounds to overcome the resistance developed by its antagonists.

Ecological Context of Hamigera tarangaensis in its Marine Environment

Hamigera tarangaensis is a marine sponge first discovered off the coast of New Zealand. acs.org Sponges of the genus Hamigera were initially considered to be restricted to shallow waters. csic.es However, recent discoveries have identified new Hamigera species in deep-sea environments, often associated with cold-water coral reefs. csic.es These findings suggest that the genus is more widespread and adaptable than previously thought.

The ecological context of Hamigera tarangaensis is characterized by its interactions within a complex marine community. As a filter-feeder, it plays a role in processing organic matter from the water column. mdpi.com Its physical structure can also provide a habitat for other smaller organisms. However, its most significant ecological role is likely mediated by the production of hamigeran secondary metabolites. acs.orgnih.gov

The production of these bioactive compounds places Hamigera tarangaensis at the center of a web of chemical interactions. These interactions can be both defensive, as discussed above, and potentially communicative. noaa.govsdu.edu.cn The release of these chemicals into the environment can influence the behavior and settlement of other organisms in its vicinity. noaa.gov The presence of nitrogenous hamigerans, which are derivatives of amino acids, further points to a complex metabolism and potentially intricate ecological functions. nih.gov

Future Research Directions in Debromohamigeran E Studies

Advancements in Asymmetric and Atom-Economical Synthetic Methodologies

The structural complexity of the hamigeran family, including Debromohamigeran E, presents significant synthetic challenges. caltech.edu While total syntheses of several hamigerans have been achieved, future work will focus on developing more efficient, selective, and sustainable synthetic routes. caltech.eduresearchgate.netnih.gov

A primary goal is the advancement of asymmetric synthesis to control the stereochemistry of the molecule, which is crucial for its biological activity. acs.org Techniques like Pd-catalyzed decarboxylative allylic alkylation have been used to create critical quaternary carbon centers in high enantioselectivity for formal syntheses of related compounds like (+)-hamigeran B. acs.org Future strategies will likely refine such catalytic systems, perhaps employing novel ligands or catalysts to improve yield and enantiopurity for this compound. acs.orgdokumen.pub The synthesis of this compound has been approached using methods like hydroxyl-directed cross-coupling, demonstrating a pathway for its construction. acs.orgcsic.es

Furthermore, there is a strong emphasis on developing atom-economical reactions. nih.govcapes.gov.br This green chemistry principle aims to maximize the incorporation of atoms from reactants into the final product, thereby minimizing waste. pnas.org For complex molecules like this compound, this involves designing synthetic pathways that utilize addition reactions, cycloadditions, and tandem or cascade reactions that build molecular complexity rapidly. pnas.orgresearchgate.netacs.org Strategies such as intramolecular ring-opening cross-coupling and C-H functionalizations, which have been used for other 6-7-5 tricyclic hamigerans, represent powerful tools for achieving atom economy and will be instrumental in future syntheses. nih.govresearchgate.net

| Synthetic Strategy | Key Features | Application in Hamigeran Synthesis | Relevant Citations |

| Asymmetric Catalysis | Enantioselective formation of stereocenters. | Used in the formal synthesis of (+)-hamigeran B to set a key quaternary carbon. acs.org | acs.org |

| Hydroxyl-Directed Cross-Coupling | Utilizes a hydroxyl group to direct C-C bond formation. | Applied in a scalable synthesis of this compound. acs.org | acs.orgcsic.es |

| Intramolecular Ring-Opening | Builds the central seven-membered ring efficiently. | Used to construct the 6-7-5 tricyclic core of hamigerans C and I. nih.gov | nih.gov |

| Atom-Economical Reactions | Maximizes reactant incorporation, reduces waste. | A guiding principle for modern syntheses of complex natural products like bryostatin. nih.govcapes.gov.br | nih.govcapes.gov.brpnas.org |

| C-H Functionalization | Directly converts C-H bonds to C-C or C-X bonds. | Enabled an 11-step total synthesis of hamigeran M. researchgate.net | researchgate.netresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Natural Product Discovery and SAR

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize natural product research. acs.orgnih.gov These computational tools can analyze vast datasets to accelerate the discovery of new compounds and predict their biological activities. tandfonline.comjhidc.org

For this compound, AI can be applied in several ways. Firstly, ML algorithms can be trained on existing data for hamigeran analogs to predict the structure-activity relationships (SAR) for new, unsynthesized derivatives. nih.govafjbs.com This allows researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable drug-like properties. jhidc.orgdost.gov.ph AI can also enhance the process of "dereplication," rapidly identifying known compounds in complex biological extracts and highlighting novel structures for isolation. nih.govtandfonline.com

Moreover, AI and ML can be used to mine genomic and metabolomic data. nih.govafjbs.com By analyzing the biosynthetic gene clusters (BGCs) from the source organism, AI can help predict the structures of other natural products it may produce. tandfonline.comnih.gov This approach could lead to the discovery of new hamigeran congeners with unique bioactivities. Generative AI models also hold the promise of designing entirely new molecules inspired by the this compound scaffold but optimized for specific biological targets. acs.org

Characterization and Engineering of Biosynthetic Enzymes for Enhanced Production

Understanding the biosynthesis of this compound is a critical step toward its sustainable production. It is plausibly synthesized from geranyl geranyl pyrophosphate (GGPP) through a series of cyclizations and oxidative modifications. nih.gov Future research will focus on identifying and characterizing the specific enzymes—such as terpene cyclases, cytochrome P450s, and oxidoreductases—responsible for constructing its unique 6-7-5 tricyclic core. nih.govrsc.orgmdpi.com

Once these biosynthetic genes are identified, they can be introduced into a heterologous host, such as E. coli or Saccharomyces cerevisiae, for scalable and sustainable production, bypassing the need for extraction from the marine sponge. nih.govmdpi.com Furthermore, the field of enzyme engineering offers powerful tools to optimize this process. osti.gov Techniques like directed evolution and structure-guided mutagenesis can be used to enhance the efficiency and substrate specificity of the biosynthetic enzymes. osti.govfigshare.com This could not only increase the yield of this compound but also enable the creation of novel analogs through "mutasynthesis," where engineered enzymes accept modified precursor molecules to generate new-to-nature compounds. figshare.comroutledge.com

Development of Novel Chemical Biology Approaches for Systems-Level Understanding

Chemical biology utilizes small molecules as probes to dissect complex biological processes, a strategy often termed "chemical genetics." yale.edunih.gov this compound and its synthetic analogs are ideal tools for this purpose. Future research will likely employ these compounds to identify their molecular targets and elucidate their mechanisms of action within cellular systems. yale.eduresearchgate.net

This involves synthesizing probes that can be used in techniques like affinity chromatography or activity-based protein profiling to "pull down" their binding partners from cell lysates. By identifying the proteins that this compound interacts with, researchers can uncover the specific pathways it modulates. researchgate.net

A systems biology approach, which integrates multi-omics data (genomics, proteomics, metabolomics), will provide a holistic understanding of the compound's effects. researchgate.netfrontiersin.org For instance, treating cells with this compound and analyzing the subsequent changes in gene expression and protein levels can reveal the global cellular response. researchgate.net This systems-level perspective is crucial for understanding both the therapeutic potential and any off-target effects of the compound, moving beyond a single-target paradigm. nyu.edufrontiersin.org

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling are indispensable tools for predicting and rationalizing the interactions between small molecules and their biological targets. tandfonline.com For this compound, these in silico methods offer a powerful, cost-effective way to generate hypotheses and guide experimental work.

Molecular docking studies can predict the binding pose and affinity of this compound within the active site of various target proteins. nih.govdost.gov.ph Such studies have already been used to investigate how hamigeran analogs interact with enzymes like inducible nitric oxide synthase (iNOS). nih.govmdpi.comMolecular dynamics (MD) simulations can then be used to assess the stability of these predicted compound-protein complexes over time, providing a more dynamic picture of the interaction. tandfonline.comresearchgate.net

These predictive studies are crucial for several reasons. They can help prioritize which biological targets to test experimentally, provide a structural basis for observed biological activity, and guide the rational design of more potent and selective analogs. nih.govtandfonline.com By modeling modifications to the this compound scaffold, chemists can predict which changes are most likely to improve binding affinity or other desirable properties before committing to challenging synthetic efforts.

常见问题

Q. What are the key synthetic strategies for Debromohamigeran E, and how do they address stereochemical challenges?

this compound is synthesized via hydroxyl-directed cross-coupling and Zweifel olefination. A critical step involves Pd-catalyzed coupling of diborylated intermediates with electrophiles to establish regioselective C–C bonds. For example, intermediate 46 undergoes diborylation followed by coupling with 48 to yield a protected precursor, achieving 93% yield in the final olefination step . Stereochemical control is ensured through substrate-directed reactions, leveraging proximal Pd–O interactions to stabilize transition states .

Q. How is the planar structure of this compound elucidated using spectroscopic methods?

Structural elucidation relies on and NMR, HSQC, and HMBC data. Key signals include oxymethines (e.g., CHOH-11 at 74.4, 4.56) and aromatic carbons (e.g., C-1 at 164.8). HMBC correlations connect methyl groups (e.g., CH-15) to substructures, confirming the tricyclic framework. NOE correlations resolve relative configurations, such as the cis-diol arrangement in ring C .

Q. What are the natural sources and isolation protocols for this compound derivatives?

this compound is derived from oxidative cleavage of α-diketone precursors like Debromohamigeran B (37 ) using HO. Isolation involves chromatographic separation (e.g., silica gel, HPLC) guided by HRESIMS ([M+H] at m/z 319.1902) and UV-Vis monitoring of conjugated systems .

Advanced Research Questions

Q. How do competing reaction pathways affect regioselectivity in hydroxyl-directed cross-coupling during this compound synthesis?

Competing pathways arise from steric hindrance and electronic effects. For instance, secondary boronates in intermediate 46 exhibit unexpected reactivity due to Pd–O chelation, overriding steric biases. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can model transition states to optimize conditions for mono-isomer selectivity .

Q. What analytical frameworks resolve contradictions in spectral data for this compound analogs?

Discrepancies in shifts or NOE patterns require iterative validation:

- Step 1: Compare experimental data with computed NMR spectra (e.g., DFT-based tools like ACD/Labs).

- Step 2: Re-examine HMBC/NOESY assignments for misaligned correlations (e.g., CH-14 in Debromohamigeran I at 0.18 vs. expected 1.2–1.5 for methyl groups) .

- Step 3: Validate via independent synthesis or X-ray crystallography .

Q. How do structural modifications (e.g., bromination, oxidation) alter the bioactivity of this compound?

Bromination at C-4 (e.g., 4-bromohamigeran B (2 )) enhances electrophilic reactivity, enabling nucleophilic attack in biological targets. Activity cliffs are assessed via SAR studies:

Q. What role do computational methods play in predicting synthetic routes for this compound?

Retrosynthetic algorithms (e.g., ICSynth) prioritize disconnections based on bond dissociation energies and functional group compatibility. For example, the Evans-Zweifel olefination step is predicted to favor six-membered transition states, reducing side-product formation .

Methodological Guidelines

- Experimental Design: Use PICO (Population: reaction intermediates; Intervention: catalytic conditions; Comparison: alternative pathways; Outcome: yield/stereoselectivity) to frame hypotheses .

- Data Contradiction Analysis: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved spectral or reactivity conflicts .

- Scalability: Optimize Pd/RuPhos catalyst loading (e.g., 2 mol% Pd(OAc)) and solvent systems (THF/HO) for gram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。